molecular formula C22H15BrN2OS B5203094 1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA

1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA

Cat. No.: B5203094
M. Wt: 435.3 g/mol
InChI Key: HCPGUEUKPRDILL-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA is a complex organic compound that features a thiourea group attached to a bromobenzoyl and a phenylethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA typically involves a multi-step process. One common method includes the reaction of 4-bromobenzoyl chloride with 2-(2-phenylethynyl)aniline in the presence of a base to form the corresponding amide. This intermediate is then treated with thiourea under suitable conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromobenzoyl and phenylethynylphenyl groups can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(phenylethynyl)benzene
  • 4-[(4-Bromobenzoyl)oxy]phenyl 4-bromobenzoate
  • 4-(1-{4-[(2-Bromobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-bromobenzoate

Uniqueness

1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA is unique due to its combination of a thiourea group with both bromobenzoyl and phenylethynylphenyl groups. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-bromo-N-[[2-(2-phenylethynyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2OS/c23-19-14-12-18(13-15-19)21(26)25-22(27)24-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPGUEUKPRDILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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